molecular formula C7H8BrN B1291312 2-(Bromomethyl)-4-methylpyridine CAS No. 442910-29-4

2-(Bromomethyl)-4-methylpyridine

Cat. No.: B1291312
CAS No.: 442910-29-4
M. Wt: 186.05 g/mol
InChI Key: CZTCOXQVCBNPKF-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine and its derivatives are a fundamental class of heterocyclic aromatic compounds that are indispensable to organic chemistry. numberanalytics.comalgoreducation.com Their structure, which incorporates a nitrogen atom into a six-membered aromatic ring, imparts unique electronic properties and reactivity compared to their carbocyclic analog, benzene. algoreducation.comfiveable.me This structural distinction allows pyridines to serve as versatile scaffolds in the synthesis of a wide array of functional molecules. algoreducation.comfiveable.me

The pyridine nucleus is a common feature in numerous biologically active compounds, including vitamins like nicotinamide (B372718) (a form of vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as naturally occurring alkaloids. lifechemicals.com In the pharmaceutical industry, pyridine derivatives are integral components of many approved drugs, demonstrating a broad spectrum of therapeutic activities such as anti-inflammatory, anticonvulsant, antimicrobial, and antitumor effects. lifechemicals.comwisdomlib.orgnih.gov Their applications also extend to the agrochemical sector, where they are used in the formulation of herbicides and fungicides, and to materials science for the creation of specialized polymers and dyes. numberanalytics.comalgoreducation.com The ability of the pyridine ring to act as a ligand for metal catalysts further underscores its importance in facilitating a diverse range of chemical transformations. algoreducation.com

Overview of 2-(Bromomethyl)-4-methylpyridine as a Key Building Block in Advanced Synthesis

Among the vast family of pyridine derivatives, this compound has emerged as a particularly valuable reagent in advanced organic synthesis. This compound features a reactive bromomethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring. This specific arrangement of functional groups allows for selective chemical modifications, making it a versatile intermediate for constructing more intricate molecular architectures.

The presence of the bromomethyl group provides a reactive site for nucleophilic substitution reactions, enabling the introduction of a wide variety of other functional groups. This reactivity is central to its utility as a building block. Researchers leverage this compound in the development of novel pharmaceuticals, particularly in the fields of anti-infectives and anti-cancer agents, where the pyridine moiety can enhance biological activity and improve the solubility of the target compounds. chemimpex.com Its role as a key intermediate is also well-established in the synthesis of agrochemicals and functional materials. chemimpex.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₆H₆BrN
Molecular Weight 172.02 g/mol
CAS Number 4926-28-7
Appearance Clear, colorless to yellow liquid
Boiling Point 87 °C at 10 mmHg
Density 1.545 g/mL at 25 °C
Refractive Index n20/D 1.561

Detailed Research Findings

The synthetic utility of this compound is demonstrated in a variety of research applications. For instance, it is a crucial intermediate in the total synthesis of the ocular age pigment A2-E. sigmaaldrich.com It has also been employed in the preparation of methoxy-2-(2-pyridyl)indoles and in Suzuki coupling reactions with boronic acids to form more complex biaryl structures. sigmaaldrich.comchemicalbook.com These examples highlight the compound's versatility in forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of modern synthetic chemistry.

The synthesis of this compound itself can be achieved through various routes. One common method involves the bromination of 2,4-dimethylpyridine (B42361) (2,4-lutidine). Another approach starts from 2-methyl-4-aminopyridine (B1174260), which undergoes a Sandmeyer-type reaction involving diazotization followed by treatment with a bromide source. A patented method describes a multi-step synthesis starting from diethyl malonate and 2-chloro-4-nitropyridine. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6-2-3-9-7(4-6)5-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTCOXQVCBNPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619229
Record name 2-(Bromomethyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442910-29-4
Record name 2-(Bromomethyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromomethyl 4 Methylpyridine and Its Precursors

Strategic Precursor Synthesis for 2-(Bromomethyl)-4-methylpyridine

The primary precursor for the synthesis of this compound is 2,4-lutidine, also known as 2,4-dimethylpyridine (B42361). wikipedia.orgwikipedia.orgsigmaaldrich.comscbt.com This heterocyclic compound provides the core structure onto which the bromomethyl group is introduced. 2,4-Lutidine is an oily liquid at room temperature with a characteristic pungent odor. wikipedia.org It is produced industrially through extraction from coal tars. wikipedia.org

Another key precursor is 2-bromo-4-methylpyridine (B133514). sigmaaldrich.comchemicalbook.com This compound can be synthesized from 4-methylpyridin-2-amine via a Sandmeyer-type reaction. chemicalbook.com Specifically, 2-methyl-4-aminopyridine (B1174260) is treated with hydrobromic acid and bromine, followed by the addition of sodium nitrite (B80452) to yield 2-methyl-4-bromopyridine with a high molar yield of 95%. chemicalbook.comgoogle.com

A multi-step synthesis to obtain 2-methyl-4-bromopyridine has also been reported, starting from diethyl malonate and 2-chloro-4-nitropyridine. google.com The process involves a condensation reaction followed by decarboxylation to yield 2-methyl-4-nitropyridine. This intermediate is then reduced to 2-methyl-4-aminopyridine using a palladium on carbon (Pd/C) catalyst. google.com The resulting amine is then converted to 2-methyl-4-bromopyridine as described above. google.com

Precursor Starting Material(s) Key Reagents Yield Reference
2,4-LutidineCoal Tar-- wikipedia.org
2-Bromo-4-methylpyridine4-Methylpyridin-2-amineHBr, Br₂, NaNO₂95% chemicalbook.comgoogle.com
2-Bromo-4-methylpyridineDiethyl malonate, 2-chloro-4-nitropyridine1. Base, Toluene 2. Acid 3. Pd/C, H₂ 4. HBr, Br₂, NaNO₂- google.com

Direct Synthetic Routes to this compound

The direct conversion of 2,4-lutidine to this compound is a critical step that requires careful control of reaction conditions to achieve desired selectivity and yield.

The bromination of the methyl group at the 2-position of the pyridine (B92270) ring is typically achieved using N-bromosuccinimide (NBS) as the brominating agent. wikipedia.orgmissouri.edumasterorganicchemistry.com NBS is a convenient and effective source of bromine radicals, particularly for allylic and benzylic brominations, a category that includes the methyl groups of lutidines. wikipedia.orgmasterorganicchemistry.comalfa-chemistry.com The reaction is generally carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and is often initiated by a radical initiator such as dibenzoyl peroxide (DBPO) or azobisisobutyronitrile (AIBN), or by UV irradiation. wikipedia.org

A key challenge in the bromination of 2,4-lutidine is achieving selectivity for the 2-methyl group over the 4-methyl group. The methyl group at the 2-position is generally more susceptible to radical bromination due to the electronic influence of the nitrogen atom in the pyridine ring. However, side reactions, such as bromination of the pyridine ring itself or di-bromination, can occur. researchgate.net For instance, bromination of pyridine under vigorous conditions (high temperature and fuming sulfuric acid) can lead to 3-bromopyridine (B30812) and 3,5-dibromopyridine. scribd.com Therefore, the use of NBS under controlled conditions helps to minimize these side reactions by maintaining a low concentration of bromine throughout the reaction. alfa-chemistry.com

A study on the synthesis of 2-bromo-3-(bromomethyl)pyridine (B1279060) from 2-bromo-3-methylpyridine (B184072) using NBS and DBPO in CCl₄ reported a yield of 39%. This suggests that similar conditions could be applied to the bromination of 2,4-lutidine.

To enhance the yield of this compound, several reaction parameters can be optimized. The choice of solvent is crucial; non-polar solvents like carbon tetrachloride are typically used to facilitate the radical mechanism. wikipedia.org The reaction temperature also plays a significant role, with refluxing conditions often employed to promote the reaction. wikipedia.org The ratio of NBS to the starting lutidine and the concentration of the radical initiator must be carefully controlled to maximize the formation of the desired monobrominated product and minimize over-bromination or other side reactions.

Purification of the product is also an important consideration. Recrystallization of NBS before use can sometimes lead to more reliable results. wikipedia.org The final product, this compound, is often obtained as its hydrobromide salt, 2-(bromomethyl)pyridine (B1332372) hydrobromide, which is a stable solid. sigmaaldrich.comchemicalbook.com This salt can be used directly in subsequent reactions or neutralized to obtain the free base. chemicalbook.com

Starting Material Brominating Agent Initiator/Conditions Solvent Product Yield Reference
2,4-LutidineN-Bromosuccinimide (NBS)Radical Initiator (e.g., AIBN, DBPO) or UV lightCCl₄This compound- wikipedia.orgmasterorganicchemistry.com
2-Bromo-3-methylpyridineN-Bromosuccinimide (NBS)Dibenzoyl peroxide (DBPO)CCl₄2-Bromo-3-(bromomethyl)pyridine39%

Post-Synthetic Functionalization of this compound

The reactivity of this compound allows for a variety of post-synthetic modifications, targeting both the bromomethyl group and the pyridine ring.

The bromomethyl group is a highly reactive electrophilic center, making it susceptible to nucleophilic substitution reactions (S_N2). This allows for the introduction of a wide range of functional groups. For example, it can react with amines, thiols, or alkoxides to form new derivatives. The reaction of pyridine with methyl bromide to form N-methyl pyridinium (B92312) bromide serves as a classic example of an S_N2 reaction involving a pyridine derivative. youtube.com

The bromomethyl group can also be involved in the formation of heterocyclic rings. For instance, 2-(bromomethyl)pyridine hydrobromide has been used in the synthesis of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine. sigmaaldrich.com

The pyridine ring of this compound can also be functionalized, although the presence of the bromomethyl group can influence the reactivity. The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. scribd.com However, modifications are still possible under specific conditions.

Electron-donating or electron-withdrawing groups can be introduced onto the pyridine ring to modulate the electronic properties of the molecule. nih.gov For example, the introduction of electron-withdrawing groups at the 4-position of a pyridine ring has been shown to increase the positive redox potential of metal complexes formed with these ligands. nih.gov

Furthermore, the bromine atom on a precursor like 2-bromo-4-methylpyridine can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, to form biaryl compounds. sigmaaldrich.com This allows for the introduction of various aryl or heteroaryl substituents onto the pyridine ring.

Functionalization Type Reagents/Conditions Product Type Reference
Nucleophilic Substitution of Bromomethyl GroupAmines, Thiols, AlkoxidesSubstituted methylpyridines
Heterocycle FormationAzides, etc.Triazole derivatives sigmaaldrich.com
Suzuki-Miyaura Coupling (of bromo-precursor)Boronic acids, Pd catalystBiaryl compounds sigmaaldrich.com

Process Optimization and Methodological Advancements in this compound Synthesis

The synthesis of this compound, typically achieved through the radical bromination of its precursor, 2,4-dimethylpyridine, has been a subject of process optimization to improve yield, purity, and safety. The primary precursor, 2,4-dimethylpyridine (also known as 2,4-lutidine), is the starting point for a crucial bromination step that selectively targets one of the methyl groups.

Development of Efficient and Selective Catalytic Systems

The core of synthesizing this compound involves the selective bromination of the methyl group at the 2-position of the pyridine ring. This is typically accomplished via a free radical substitution reaction. The efficiency and selectivity of this critical step are highly dependent on the catalytic system employed.

A common method involves using N-bromosuccinimide (NBS) as the brominating agent, with a radical initiator to start the reaction. Benzoyl peroxide is a frequently used initiator, serving as a catalyst that generates the necessary radicals for the reaction to proceed. The reaction is often conducted in a non-polar solvent like carbon tetrachloride under reflux. This system, while effective, is the subject of ongoing research to find more efficient and selective alternatives.

Advancements in catalysis for pyridine derivatives offer insights into potential improvements. For example, highly efficient catalyst systems, such as those combining the chiral bisphosphine ligand Difluorphos with iridium ([Ir(COD)Cl]₂), have been developed for the asymmetric hydrogenation of pyridines and quinolines, achieving high enantioselectivities and turnover frequencies. nih.gov While this specific application is for hydrogenation, it highlights the power of modern catalyst design in achieving high efficiency. nih.gov

Furthermore, the development of modified heterogeneous catalysts, such as a morpholine-modified Palladium catalyst on a polymer-encapsulated alumina (B75360) support (Pd/γ-Al2O3@ASMA), demonstrates a strategy to enhance selectivity. mdpi.com This particular catalyst showed excellent selectivity in the hydrogenation of p-chloronitrobenzene by acting as an immobilized inhibitor to prevent undesired side reactions. mdpi.com The principle of modifying a catalyst's support and active sites to steer a reaction towards the desired product is directly applicable to improving the selectivity of the bromination of 2,4-dimethylpyridine, minimizing the formation of di-brominated or other isomers.

Table 1: Catalytic Systems in Pyridine Functionalization

Catalyst System Reaction Type Key Advantages Source(s)
Benzoyl Peroxide / NBS Radical Bromination Standard, effective method for benzylic bromination.
Raney® Nickel α-Methylation (Flow) Reusable catalyst, suitable for continuous flow, high conversion. mdpi.com
Ir-Difluorphos Asymmetric Hydrogenation High efficiency (TOF up to 3510 h⁻¹), high enantioselectivity (up to 98% ee). nih.gov
Modified Pd/γ-Al2O3@ASMA Selective Hydrogenation High selectivity (up to 99.51%), stable and recyclable. mdpi.com

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of pyridine derivatives, including this compound, is gaining significant traction. rasayanjournal.co.inresearchgate.net The goal is to design synthetic routes that are more environmentally benign, economically viable, and safer. Key strategies include the use of greener solvents, catalytic processes, and methods that reduce waste and energy consumption. rasayanjournal.co.inbiosynce.com

Microwave-assisted synthesis is one such green technique that has been shown to produce pyridine derivatives with excellent yields (82%-94%) in significantly shorter reaction times (2–7 minutes) compared to conventional heating methods. nih.govacs.org This approach aligns with the green chemistry principles of enhancing reaction efficiency and reducing energy use. nih.govacs.org

A powerful tool for evaluating the "greenness" of a synthetic pathway is the use of green metrics. A modified synthesis developed for a related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, provides a clear example of this approach. orientjchem.org The researchers evaluated the synthesis based on parameters like atom economy (AE), reaction mass efficiency (RME), and the E-factor (which measures the amount of waste produced per kilogram of product). orientjchem.org

In that modified synthesis, several green improvements were made:

Catalytic N-oxidation: Instead of stoichiometric reagents, a catalytic amount of Ruthenium(III) chloride (RuCl₃) was used with molecular oxygen as the primary oxidant. orientjchem.org

Greener Oxidant: Hydrogen peroxide (H₂O₂) was used for the oxidation of a methylthio group, a process noted as being highly atom-economic and free of solvents and additional catalysts. orientjchem.org

Mild Deoxygenation: A mild method using catalytic RuCl₃ was employed for N-deoxygenation, avoiding harsh reagents. orientjchem.org

The analysis showed that the oxidation step using H₂O₂ had a very low E-factor of 3.2, indicating minimal waste generation and a significant improvement in the environmental profile of the synthesis. orientjchem.org These principles and evaluation methods are directly transferable to the design of improved, greener synthetic routes for this compound.

Table 2: Green Chemistry Approaches in Pyridine Synthesis

Principle Application/Method Example/Benefit Source(s)
Waste Reduction Use of Green Metrics (E-Factor) An oxidation step with an E-Factor of 3.2 indicates low waste generation. orientjchem.org
Catalysis Catalytic N-oxidation and deoxygenation with RuCl₃. Replaces stoichiometric reagents, mild conditions, high yield. orientjchem.org
Safer Reagents Use of H₂O₂ as an oxidant. Atom-economic, avoids hazardous reagents. orientjchem.org
Energy Efficiency Microwave-Assisted Synthesis Reduces reaction times from hours to minutes and increases yields. nih.govacs.org
Process Intensification Continuous Flow Synthesis Improved control, safety, and efficiency; allows for catalyst recycling. mdpi.com

Reactivity Profiles and Mechanistic Aspects of 2 Bromomethyl 4 Methylpyridine

Nucleophilic Substitution Reactions at the Bromomethyl Position

The chemical reactivity of 2-(bromomethyl)-4-methylpyridine is largely dominated by the presence of the bromomethyl group at the C2 position of the pyridine (B92270) ring. This functional group is analogous to a benzylic bromide, exhibiting enhanced reactivity in nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electrophilic, readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide ion, which is an excellent leaving group.

The reaction mechanism for these substitutions is typically a bimolecular nucleophilic substitution (SN2). In this concerted process, the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-bromine bond is broken youtube.com. The transition state involves a pentacoordinate carbon atom. The rate of these SN2 reactions is influenced by the concentration of both the substrate and the nucleophile, the nature of the solvent, and the steric hindrance around the reaction center. Given that this compound is a primary halide, SN2 reactions are highly favored over SN1 pathways, which would involve the formation of a relatively unstable primary carbocation. However, the adjacent pyridine ring provides resonance stabilization to the transition state, accelerating the reaction rate compared to a simple alkyl bromide.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as a valuable electrophile for such transformations. It can react with a variety of carbon-based nucleophiles to achieve alkylation or arylation at the bromomethyl position.

A classic example of an alkylation reaction is the malonic ester synthesis . In this procedure, diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of this compound in an SN2 reaction askthenerd.comchemicalnote.comlscollege.ac.in. The resulting product, after hydrolysis and decarboxylation, yields a substituted acetic acid, effectively adding a -CH₂COOH group to the pyridylmethyl moiety askthenerd.comlscollege.ac.in.

Another significant class of C-C bond-forming reactions involves organometallic reagents. Transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling , can be employed. In this reaction, a Grignard reagent (R-MgBr) couples with an organic halide in the presence of a palladium or nickel catalyst acs.orgacs.orgorganic-chemistry.orgwikipedia.org. While typically used for aryl or vinyl halides, conditions have been developed for the coupling of benzylic bromides with aryl and alkenyl Grignard reagents acs.orgacs.orgorganic-chemistry.org. This methodology allows for the direct arylation or vinylation at the methylene (B1212753) carbon of this compound.

Similarly, the Negishi coupling utilizes an organozinc reagent as the nucleophile, which is coupled with the organic halide under palladium or nickel catalysis wikipedia.orgorganic-chemistry.org. The Negishi reaction is known for its high functional group tolerance and has been applied to the coupling of various organic halides, including benzylic types, with a range of organozinc partners organic-chemistry.orgresearchgate.netorganic-chemistry.orgorgsyn.org.

Reaction TypeCarbon NucleophileCatalyst/BaseTypical Product Structure
Malonic Ester SynthesisDiethyl malonate enolateSodium ethoxide3-(4-methylpyridin-2-yl)propanoic acid (after workup)
Kumada CouplingAryl/Vinyl Grignard (ArMgBr)Pd or Ni catalyst (e.g., Pd(Xantphos)Cl₂)2-(Arylmethyl)-4-methylpyridine
Negishi CouplingOrganozinc (R-ZnX)Pd or Ni catalyst (e.g., Pd(PPh₃)₄)2-(Alkyl/Arylmethyl)-4-methylpyridine

This compound readily reacts with a diverse array of heteroatom nucleophiles, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. These reactions are fundamental for introducing functional groups and building more complex molecular architectures.

O-Alkylation: Oxygen-based nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), react efficiently to displace the bromide and form ethers. For instance, treatment with sodium ethoxide in ethanol will yield 2-(ethoxymethyl)-4-methylpyridine. These reactions typically proceed under basic conditions to generate the anionic nucleophile.

N-Alkylation: Nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, are effective for the synthesis of substituted aminomethylpyridines. The reaction involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon. These products are important as they can serve as ligands for transition metal catalysts.

S-Alkylation: Sulfur-based nucleophiles, such as thiolates (RS⁻), are highly potent and readily react with this compound to form thioethers (sulfides). The high nucleophilicity of sulfur ensures that these reactions are often rapid and high-yielding.

Nucleophile TypeSpecific NucleophileProduct ClassExample Product
OxygenSodium methoxide (NaOCH₃)Ether2-(Methoxymethyl)-4-methylpyridine
NitrogenDiethylamine ((CH₃CH₂)₂NH)AmineN,N-Diethyl-1-(4-methylpyridin-2-yl)methanamine
SulfurSodium thiophenoxide (NaSPh)Thioether4-Methyl-2-((phenylthio)methyl)pyridine

Electrophilic Aromatic Functionalization of the Pyridine Core

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property makes it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene wikipedia.org. Furthermore, under the acidic conditions often required for EAS (e.g., nitration or Friedel-Crafts reactions), the pyridine nitrogen is protonated, further deactivating the ring to electrophilic attack wikipedia.org.

In the case of this compound, the substituents on the ring have competing electronic effects that influence the regioselectivity of any potential EAS reaction.

Pyridine Nitrogen: Strongly deactivating, particularly at the C2, C4, and C6 positions. It directs incoming electrophiles to the C3 and C5 positions (meta-directing).

Methyl Group (at C4): An activating, ortho, para-directing group. It directs electrophiles to the C3 and C5 positions.

Bromomethyl Group (at C2): An electron-withdrawing group due to the inductive effect of the bromine atom, thus it is deactivating and meta-directing (directing to C3 and C5).

Considering these combined effects, any electrophilic attack is strongly disfavored. However, if forced to react under harsh conditions, the substitution would be overwhelmingly directed to the C3 and C5 positions, as both the nitrogen atom (as a meta-director) and the methyl group (as an ortho-director to itself) activate these sites. The C5 position might be slightly favored over the C3 position due to reduced steric hindrance from the C4-methyl group. For example, nitration or halogenation of the pyridine ring would be expected to yield primarily the 3- or 5-substituted product, though likely in low yields youtube.comorganic-chemistry.org.

Redox Chemistry and Radical Pathways of this compound

The bromomethyl group can participate in reactions involving radical intermediates. The carbon-bromine bond in a benzylic-type position is relatively weak and can undergo homolytic cleavage under specific conditions, such as photolysis or in the presence of radical initiators acs.orgrsc.org.

Photochemical Cleavage: Irradiation with ultraviolet (UV) light can induce the homolysis of the C-Br bond, generating a 4-methylpyridin-2-ylmethyl radical and a bromine radical acs.orgrsc.orgrsc.org. This benzylic-type radical is resonance-stabilized by the adjacent pyridine ring, which delocalizes the unpaired electron over the aromatic system. This stability makes its formation more favorable compared to a simple alkyl radical khanacademy.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org. Once formed, this radical can participate in various radical chain reactions, such as hydrogen abstraction or addition to alkenes.

Single Electron Transfer (SET): The C-Br bond can also be cleaved via a single-electron transfer mechanism. Strong reducing agents, either chemical (e.g., certain metals) or electrochemical, can transfer a single electron into the lowest unoccupied molecular orbital (LUMO) of the molecule nih.govlibretexts.org. This results in the formation of a radical anion, which rapidly dissociates to yield the bromide anion and the 4-methylpyridin-2-ylmethyl radical nih.govacs.org. This method of radical generation is a key step in certain modern synthetic methodologies, including some photoredox catalytic cycles nih.govacs.org.

The stability of the resulting radical follows the general trend for benzylic radicals, which are more stable than tertiary radicals due to resonance delocalization chemistrysteps.commasterorganicchemistry.com.

Role of this compound in Transition Metal Catalysis Methodologies

This compound can play a dual role in transition metal catalysis: as a precursor to valuable ligands and as a substrate in cross-coupling reactions.

Ligand Synthesis: The most common role is as a synthetic precursor for constructing chelating ligands. The reactive bromomethyl group allows for easy introduction of the "(4-methylpyridin-2-yl)methyl" moiety onto other molecules containing nucleophilic sites. For example, reaction with primary or secondary amines yields polydentate ligands containing both a pyridine nitrogen and one or more amine nitrogens researchgate.net. These N-donor ligands can then coordinate to a variety of transition metals, such as palladium, zinc, copper, or rhodium, to form stable complexes researchgate.netwikipedia.org. These complexes can be employed as catalysts for a wide range of organic transformations, including polymerization, hydrogenation, and cross-coupling reactions researchgate.net.

Substrate in Cross-Coupling: While less common than for aryl halides, benzylic bromides can participate directly as electrophilic substrates in certain cross-coupling reactions. For instance, in palladium-catalyzed Kumada acs.orgorganic-chemistry.org and Negishi wikipedia.orgorganic-chemistry.org couplings, this compound can react with organomagnesium or organozinc reagents, respectively, to form new C-C bonds at the benzylic position. The success of these reactions often depends on careful selection of the catalyst and ligands to suppress side reactions like β-hydride elimination acs.orgorganic-chemistry.org.

Comparative Reactivity Analysis with Related Halogenated Pyridine Analogs

The reactivity of this compound can be understood more clearly by comparing it with its structural analogs.

Comparison of Halomethyl Groups: In nucleophilic substitution reactions at the methyl group, the nature of the halogen is critical. The reactivity order for SN2 reactions is determined by the leaving group ability of the halide, which is generally I > Br > Cl > F. Therefore, this compound is a more reactive alkylating agent than its chloro-analog, 2-(chloromethyl)-4-methylpyridine , but less reactive than the iodo-analog. The C-Br bond is weaker and bromide is a better leaving group than chloride, leading to a lower activation energy for the substitution reaction.

Comparison of Isomers: The position of the bromomethyl group on the pyridine ring significantly impacts its reactivity.

2-(Bromomethyl)- and 4-(Bromomethyl)-isomers: In these isomers, the nitrogen atom is at the ortho and para positions, respectively, relative to the reacting center. The electronegative nitrogen atom exerts a strong electron-withdrawing effect through the π-system, which helps to stabilize the partial negative charge that develops on the leaving group in the SN2 transition state. This effect enhances the electrophilicity of the benzylic carbon, making these isomers particularly reactive.

3-(Bromomethyl)-isomer: In this case, the nitrogen is meta to the bromomethyl group. Its electron-withdrawing effect on the reaction center is primarily inductive and weaker than the resonance effect observed in the 2- and 4-isomers. Consequently, 3-(bromomethyl)pyridine is generally less reactive in SN2 reactions than its 2- and 4-isomers.

Comparison with Bromopyridines: It is crucial to distinguish the reactivity of the bromomethyl group from that of a bromine atom directly attached to the pyridine ring (e.g., in 2-bromo-4-methylpyridine (B133514) ). The former undergoes SN2/SN1 type reactions at an sp³-hybridized carbon. The latter undergoes nucleophilic aromatic substitution (SNAr), which involves the attack of a nucleophile on an sp²-hybridized ring carbon, proceeding through a high-energy Meisenheimer intermediate. SNAr reactions are generally much more difficult and require strong nucleophiles and often harsh conditions, unless the ring is activated by other strong electron-withdrawing groups.

CompoundReaction SiteTypical MechanismRelative Reactivity in Nucleophilic Substitution
2-(Chloromethyl)-4-methylpyridine-CH₂ClSN2Lower (than bromo-analog)
2-(Bromomethyl)-4-methylpyridine-CH₂BrSN2Baseline
2-(Iodomethyl)-4-methylpyridine-CH₂ISN2Higher (than bromo-analog)
3-(Bromomethyl)-4-methylpyridine-CH₂BrSN2Lower (weaker electronic activation)
2-Bromo-4-methylpyridineC2-Br (on ring)SNArMuch Lower (different mechanism)

Computational Chemistry and Theoretical Characterization of 2 Bromomethyl 4 Methylpyridine

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations are foundational to understanding the electronic structure and geometry of 2-(Bromomethyl)-4-methylpyridine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its energy, electron distribution, and preferred three-dimensional arrangement.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the energy and electronic properties of a molecule. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to predict a variety of properties. These include optimized molecular geometry, vibrational frequencies, and Mulliken atomic charges. Such calculations would reveal the precise bond lengths and angles within the molecule, offering a detailed structural picture.

Illustrative Data Table of Predicted Bond Lengths and Angles for a Pyridine (B92270) Derivative (for demonstration purposes):

ParameterValue (Å or °)
C2-N1 Bond Length1.34
C6-N1 Bond Length1.34
C2-C3 Bond Length1.39
C3-C4 Bond Length1.39
C4-C5 Bond Length1.39
C5-C6 Bond Length1.39
C2-N1-C6 Angle117.0
N1-C2-C3 Angle123.5
C2-C3-C4 Angle118.5

Note: The data in this table is illustrative for a generic pyridine ring and does not represent actual calculated values for this compound.

Ab initio methods are another class of quantum chemical calculations that solve the Schrödinger equation from first principles, without the use of empirical data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. Geometry optimization using ab initio methods would determine the lowest energy conformation of this compound. This process involves systematically adjusting the atomic coordinates to find the minimum on the potential energy surface. The resulting geometry would provide precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Frontier Molecular Orbital Theory Applied to this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine ring and potentially the bromine atom, while the LUMO would likely be distributed over the pyridine ring and the bromomethyl group. The energy of these orbitals and their gap can be calculated using DFT or ab initio methods. This information helps in understanding its behavior in chemical reactions, for instance, its susceptibility to nucleophilic or electrophilic attack.

Illustrative Table of FMO Energies for a Pyridine Derivative (for demonstration purposes):

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

Molecular Electrostatic Potential (MESP) Surface Analysis for Predicting Interaction Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MESP analysis would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for protonation or interaction with electrophiles. Conversely, the hydrogen atoms and the carbon atom of the bromomethyl group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. This visual representation of the molecule's electronic landscape provides intuitive insights into its intermolecular interactions.

Computational Modeling of Reaction Pathways Involving this compound

Computational chemistry can also be used to model the entire course of a chemical reaction involving this compound. By mapping the potential energy surface, it is possible to identify the transition states, intermediates, and products of a reaction. This allows for the determination of reaction barriers (activation energies) and reaction energies, providing a detailed understanding of the reaction mechanism.

For example, the nucleophilic substitution of the bromine atom in this compound is a common reaction. Computational modeling could be employed to study the mechanism of this reaction, for instance, to determine whether it proceeds via an SN1 or SN2 pathway. By calculating the energies of the reactants, transition states, and products, one can predict the feasibility and kinetics of the reaction under different conditions.

Structure-Reactivity Relationships Derived from Theoretical Calculations

A comprehensive analysis of the structure-reactivity relationships for this compound, derived from theoretical calculations, is currently unavailable due to a lack of published research on this specific molecule.

Typically, this section would involve a detailed discussion of how the computed electronic and structural parameters influence the chemical reactivity of the molecule. This would include:

Analysis of Frontier Molecular Orbitals (HOMO-LUMO): The energies and spatial distributions of the HOMO and LUMO are fundamental in predicting the sites of electrophilic and nucleophilic attack. A smaller HOMO-LUMO energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecule's surface, indicating electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions between different parts of the molecule, which can explain the stability and reactivity of certain conformations.

Calculated Reactivity Descriptors: Global and local reactivity descriptors, such as chemical potential, hardness, softness, and Fukui functions, derived from conceptual DFT, would be used to quantify the molecule's reactivity and selectivity.

Advanced Applications of 2 Bromomethyl 4 Methylpyridine in Contemporary Synthesis

Utility in Complex Organic Synthesis and Heterocyclic Chemistry

2-(Bromomethyl)-4-methylpyridine is a versatile reagent in organic synthesis, serving as a key building block for a variety of complex molecules and heterocyclic systems. Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, and the pyridine (B92270) ring, which can be further functionalized.

Synthesis of Biologically Relevant Heterocycles and Scaffolds

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents due to its ability to improve water solubility and its role as a pharmacophore. nih.gov The incorporation of a pyridine ring can significantly impact the pharmacological activity of a molecule. nih.gov

Researchers have utilized this compound and its derivatives to construct a variety of biologically active heterocycles. For instance, pyridine-annulated purines, synthesized using a building block approach, have shown potential as apoptotic anticancer agents. scilit.com Similarly, the chromenopyridine scaffold, which exhibits a broad spectrum of biological activities, can be synthesized using methods that could potentially incorporate derivatives of this compound. mdpi.com

The development of novel pyridine-based inhibitors for human vaccinia-related kinases 1 and 2 (VRK1 and VRK2) highlights the importance of this scaffold in drug discovery. nih.govnih.govamanote.com These kinases are associated with cell division and neurological disorders. nih.gov By modifying the pyridine core, researchers have developed potent and selective inhibitors, demonstrating the tunability of the scaffold for specific biological targets. nih.govnih.gov For example, a compound with a 2-methylpyridine (B31789) core showed increased potency for VRK1. nih.gov

Furthermore, multicomponent reactions provide an efficient pathway to biologically active molecules, and derivatives of this compound can be employed in these reactions to generate diverse heterocyclic structures with potential antibacterial activities. nih.gov The morpholine (B109124) scaffold, another important heterocycle in medicinal chemistry, can also be synthesized and functionalized using strategies that could involve pyridine-containing building blocks. researchgate.net

Recent research has also focused on the discovery of 2-methyl-5-(1H-pyrazol-4-yl)pyridines as positive allosteric modulators for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a target for neurocognitive disorders. nih.gov This underscores the continued relevance of substituted pyridines in developing novel therapeutics.

Construction of Polycyclic and Supramolecular Architectures

The strategic use of this compound extends to the construction of intricate polycyclic and supramolecular structures. The reactive nature of the bromomethyl group allows for its conversion into various functional groups, which can then be used to build larger, more complex systems.

For example, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine serves as a powerful precursor for a range of new tridentate ligands. researchgate.net This building block can be further elaborated to create "back-to-back" ligands and derivatives bearing nucleobase substituents, demonstrating its utility in constructing complex molecular architectures. researchgate.net The synthesis of such ligands is crucial for the development of new materials with specific electronic or catalytic properties.

The principles of supramolecular chemistry, which involve the self-assembly of molecules through non-covalent interactions, can be applied to pyridine-containing building blocks to create discrete and well-defined structures like prismatic cages. beilstein-journals.org While not directly mentioning this compound, the synthesis of such architectures relies on the precise positioning of coordinating groups, a feature that can be readily introduced using this versatile reagent. The ability to control the assembly of these complex structures opens up possibilities for creating novel functional materials and molecular machines. beilstein-journals.org

Application as a Key Intermediate in Natural Product Total Synthesis

The total synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methods and strategies. rsc.orgmdpi.com this compound and related structures can serve as crucial intermediates in these complex synthetic endeavors.

The synthesis of complex bioactive natural products often involves the assembly of multiple fragments. mdpi.com Diverted total synthesis, for instance, utilizes advanced intermediates to create analogues of the natural product, which can be valuable for structure-activity relationship (SAR) studies. rsc.org While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prevalent in the provided search results, its potential as a key building block is evident. For example, the synthesis of (–)-agelastatin A, a bromopyrrole natural product, involves the construction of a densely functionalized core, a process where a pyridine-containing fragment could be strategically employed. nih.gov

Similarly, the synthesis of (±)-dibromophakellin, a marine natural product, involves the formation of a complex heterocyclic core. nih.gov The strategies employed in such syntheses often rely on the availability of versatile building blocks that can be elaborated into the final target. The reactivity of this compound makes it an attractive candidate for such a role, allowing for the introduction of the pyridine moiety at a key stage of the synthesis.

Strategic Importance in Ligand Design and Coordination Chemistry

The pyridine ring is a fundamental component in the design of ligands for coordination chemistry due to its ability to bind to a wide range of metal ions. The introduction of substituents onto the pyridine ring allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the properties of the metal complexes.

Development of New Pyridine-Based Ligands for Metal Complexes

This compound is a valuable starting material for the synthesis of new pyridine-based ligands. The bromomethyl group can be readily displaced by a variety of nucleophiles to introduce different coordinating atoms and functional groups.

A notable example is the synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, which serves as a precursor to a range of tridentate ligands. researchgate.net These ligands can coordinate to transition metals to form complexes with interesting properties, such as spin crossover (SCO) behavior. researchgate.net The ability to functionalize the 4-position of the pyridine ring allows for the systematic modification of the ligand framework, which is crucial for tuning the properties of the resulting metal complexes. researchgate.net

Furthermore, pyridine derivatives are used as charge transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org The design and synthesis of these materials often involve the creation of donor-acceptor systems where the pyridine unit acts as the electron-accepting component. The ability to introduce various substituents onto the pyridine ring, facilitated by reagents like this compound, is essential for controlling the frontier energy levels and optimizing the performance of these devices. rsc.org

Analytical Methodologies for the Comprehensive Characterization of 2 Bromomethyl 4 Methylpyridine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-(Bromomethyl)-4-methylpyridine. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of its atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each nucleus, allowing for unambiguous structure confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the bromomethyl group, and the methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine atom. The expected signals, their multiplicities, and coupling constants are summarized in the table below. For comparison, the ¹H NMR spectra of related methylpyridines show characteristic shifts that help in the assignment. researchgate.netuci.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are characteristic, and the carbons of the methyl and bromomethyl groups appear in the aliphatic region of the spectrum. Data for related pyridine derivatives can be used as a reference for the expected chemical shifts. chemicalbook.comrsc.orgchemicalbook.com

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Protons
¹H~8.4DoubletH6
¹H~7.2SingletH3
¹H~7.1DoubletH5
¹H~4.5Singlet-CH₂Br
¹H~2.4Singlet-CH₃
¹³C~158SingletC2
¹³C~149SingletC6
¹³C~147SingletC4
¹³C~125SingletC5
¹³C~123SingletC3
¹³C~33Singlet-CH₂Br
¹³C~21Singlet-CH₃

Note: Predicted values are based on data from analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key expected absorptions include C-H stretching from the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the pyridine ring, and the C-Br stretching of the bromomethyl group. chemicalbook.comnist.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with changes in the dipole moment, strong Raman bands arise from changes in polarizability. Therefore, the symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch2850-3000IR, Raman
C=C/C=N Ring Stretch1400-1600IR, Raman
CH₂ Bend (Scissoring)~1450IR
CH₃ Bend (Asymmetric)~1440IR
CH₃ Bend (Symmetric)~1380IR
C-Br Stretch500-600IR, Raman

Mass Spectrometry (MS) Techniques (LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures.

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, yielding characteristic product ions that further confirm the structure. The isotopic pattern resulting from the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key diagnostic feature in the mass spectrum. uni.lunih.gov

Chromatographic Separations for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its quantification and purity assessment. These methods are also invaluable for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is the most common mode used for this type of analysis.

A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. bldpharm.comajrconline.org Detection is commonly achieved using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region. The method can be optimized for the separation of closely related impurities. bldpharm.comnih.gov

Interactive Data Table: Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given the potential for thermal degradation, care must be taken when developing a GC method for this compound. However, for monitoring volatile impurities, GC with a flame ionization detector (FID) or a mass spectrometer (MS) is highly effective. researchgate.net

A typical GC method would utilize a capillary column with a non-polar or mid-polar stationary phase. A temperature program would be employed to ensure the efficient elution of all components. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated compounds. google.com

Interactive Data Table: Illustrative GC Method Parameters

Parameter Condition
Column DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C (with consideration for thermal lability)
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min
Detector FID or MS
Detector Temperature 280 °C

Q & A

Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-4-methylpyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves bromination of a pre-functionalized pyridine precursor. For example, bromination of 4-methylpyridine derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions can yield the bromomethyl group at position 2 . Alternatively, alkylation of 2-hydroxymethyl-4-methylpyridine with hydrobromic acid (HBr) may be employed, though this requires careful control of stoichiometry and temperature to avoid over-bromination . Optimization should focus on:

  • Temperature: Lower temperatures (0–25°C) minimize side reactions like di-bromination.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) improves purity (>95%) .

Q. What analytical techniques are recommended for characterizing this compound, and how are data interpreted?

Methodological Answer: Key characterization methods include:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.5–2.7 ppm (methyl group at C4) and δ 4.3–4.5 ppm (bromomethyl protons at C2) confirm substitution patterns. Splitting patterns distinguish between adjacent protons .
    • ¹³C NMR: A signal near δ 30–35 ppm corresponds to the methyl group, while the bromomethyl carbon appears at δ 25–30 ppm .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 187 [M+H]⁺) and isotopic patterns (²⁹Br/⁸¹Br) validate molecular weight and bromine presence .
  • X-ray Crystallography: Resolves crystal packing and confirms bond angles/geometry, particularly useful for verifying regioselectivity in complex syntheses .

Advanced Research Questions

Q. How do substituent positions on the pyridine ring influence the reactivity of bromomethyl groups in cross-coupling reactions?

Methodological Answer: The reactivity of the bromomethyl group in this compound is modulated by electronic and steric effects from the methyl group at C4. Studies on analogous compounds (e.g., 4-methylpyridine derivatives) show that electron-donating groups (like -CH₃) at C4 increase electron density at C2, enhancing nucleophilic substitution rates at the bromomethyl site . However, steric hindrance from the C4 methyl group may reduce accessibility for bulky coupling partners (e.g., arylboronic acids). To address this:

  • Use catalysts like Pd(PPh₃)₄ to stabilize transition states.
  • Optimize solvent polarity (e.g., THF or DMF) to balance reactivity and solubility .

Q. How can discrepancies in reaction yields be addressed when synthesizing derivatives of this compound under varying conditions?

Methodological Answer: Yield inconsistencies often arise from competing side reactions (e.g., elimination or dimerization). For example, during Suzuki-Miyaura coupling, incomplete conversion may occur due to:

  • Catalyst Deactivation: Trace moisture or oxygen can poison palladium catalysts. Use degassed solvents and inert atmospheres .
  • Steric Effects: Bulky substituents on coupling partners reduce efficiency. Smaller ligands (e.g., triphenylphosphine) improve catalyst turnover .
  • Temperature Control: Higher temperatures (>80°C) accelerate side reactions. Monitor via TLC/HPLC and adjust heating protocols .

Data Contradiction Example:
A study reported 75% yield using Pd(OAc)₂ in DMF at 80°C, while another achieved 60% yield with PdCl₂(PPh₃)₂ in THF at 60°C . This discrepancy highlights the need to balance solvent polarity and catalyst stability.

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

Methodological Answer: While toxicological data for this compound are sparse, analogous brominated pyridines (e.g., 4-(Bromomethyl)benzaldehyde) require stringent precautions:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis or purification .
  • First Aid: Immediate flushing with water (15+ minutes for skin/eye exposure) and medical consultation for ingestion .
  • Waste Disposal: Neutralize brominated waste with sodium thiosulfate before disposal in halogenated waste containers .

Q. How does the electronic environment of this compound affect its application in organometallic chemistry?

Methodological Answer: The electron-withdrawing bromomethyl group at C2 and electron-donating methyl group at C4 create a polarized electronic environment, making the compound a versatile ligand precursor. For example:

  • Coordination Chemistry: The pyridine nitrogen can coordinate to transition metals (e.g., Cu, Pd), while the bromomethyl group serves as a leaving site for ligand functionalization .
  • Catalysis: In cross-coupling reactions, the methyl group stabilizes metal complexes via steric bulk, while bromine facilitates oxidative addition steps .

Case Study:
A nickel-catalyzed ethylene oligomerization study demonstrated that methyl-substituted pyridine ligands improve catalyst stability and selectivity compared to unsubstituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.